

Introduction: The Significance of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

Cat. No.: B1452188

[Get Quote](#)

3-(Methylcarbamoyl)-5-nitrophenylboronic acid is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its utility often hinges on the precise arrangement of its functional groups: the boronic acid moiety, a key player in Suzuki-Miyaura cross-coupling reactions and carbohydrate sensing; the nitro group, a strong electron-withdrawing group that can modulate the reactivity of the phenyl ring and the acidity of the boronic acid; and the methylcarbamoyl group, which can influence solubility and participate in hydrogen bonding.

Given the critical role of its structure in its function, a thorough spectroscopic characterization is not merely a procedural step but a foundational requirement for its reliable use in any application. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous identification and characterization of this molecule.

Figure 1: Chemical Structure of **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**, both ^1H and ^{13}C NMR will provide a wealth of information.

^1H NMR Spectroscopy

Experimental Protocol: A sample of **3-(Methylcarbamoyl)-5-nitrophenylboronic acid** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL). The use of DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize polar compounds and to allow for the observation of exchangeable protons (e.g., B(OH)₂ and NH). The spectrum is acquired on a 400 MHz or higher field spectrometer at room temperature.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.60	t, $J \approx 1.6$ Hz	1H	Ar-H (H-4)
~8.45	t, $J \approx 1.6$ Hz	1H	Ar-H (H-6)
~8.30	t, $J \approx 1.6$ Hz	1H	Ar-H (H-2)
~8.25	br s	2H	B(OH) ₂
~8.15	q, $J \approx 4.8$ Hz	1H	NH
~2.80	d, $J \approx 4.8$ Hz	3H	CH ₃

Interpretation and Rationale: The aromatic region is expected to show three distinct signals, each integrating to one proton. The strong electron-withdrawing effects of the nitro and methylcarbamoyl groups, along with the boronic acid, will deshield these protons significantly, pushing their chemical shifts downfield. The meta-substitution pattern results in small, long-range couplings (triplets or broad singlets). The proton at H-4, situated between the two electron-withdrawing nitro and carbamoyl groups, is predicted to be the most deshielded. The protons at H-2 and H-6 are also in electron-deficient environments.

The acidic protons of the boronic acid group, B(OH)₂, are expected to appear as a broad singlet around 8.25 ppm; their chemical shift can be highly dependent on concentration and water content. The amide proton (NH) should appear as a quartet due to coupling with the adjacent methyl group protons. The methyl protons (CH₃) are expected to be a doublet due to coupling with the amide proton.

Figure 2: ¹H NMR assignments for **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**.

¹³C NMR Spectroscopy

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment
~165.0	C=O (Amide)
~148.5	C-NO ₂ (C-5)
~138.0	C-B(OH) ₂ (C-1, broad)
~135.5	C-CONHMe (C-3)
~130.0	Ar-CH (C-4 or C-6)
~125.0	Ar-CH (C-6 or C-4)
~122.0	Ar-CH (C-2)
~26.5	CH ₃

Interpretation and Rationale: The amide carbonyl carbon is expected at the most downfield position (~165.0 ppm). The aromatic carbon attached to the nitro group (C-5) will also be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The carbon atom bonded to the boron (C-1) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. The remaining aromatic carbons can be assigned based on their electronic environment. The methyl carbon will appear at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using either the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of

the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200 (broad)	O-H stretch	Boronic acid, B(OH) ₂
~3300	N-H stretch	Amide
~3100-3000	C-H stretch	Aromatic
~1680	C=O stretch (Amide I)	Amide
~1600, ~1475	C=C stretch	Aromatic
~1530, ~1350	N-O asymmetric & symmetric stretch	Nitro group
~1380	B-O stretch	Boronic acid
~730	C-H out-of-plane bend	Aromatic

Interpretation: The IR spectrum will be dominated by a broad absorption in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretches of the boronic acid. The N-H stretch of the secondary amide is also expected in this region. The strong C=O stretch of the amide (Amide I band) will be a prominent feature around 1680 cm⁻¹. The two strong absorptions for the nitro group (~1530 and ~1350 cm⁻¹) are diagnostic for this functional group. The presence of the B-O stretch around 1380 cm⁻¹ further confirms the boronic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol: A suitable method for this compound would be Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Given the acidic nature of the boronic acid, negative ion mode ([M-H]⁻) is often preferred.[\[1\]](#)[\[2\]](#) The

sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Predicted Mass Spectrometry Data (ESI Negative Mode):

m/z (calculated)	Ion
223.0583	[M-H] ⁻
241.0689	[M-H+H ₂ O] ⁻

Interpretation: The molecular formula of **3-(Methylcarbamoyl)-5-nitrophenylboronic acid** is C₈H₉BN₂O₅, with a monoisotopic mass of 224.0608. The high-resolution mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 223.0583. Another possible adduct in the negative mode is the formation of a boronate ester with water, [M-H+H₂O]⁻, at m/z 241.0689. The accurate mass measurement to four decimal places can be used to confirm the elemental composition.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The absorbance is measured over a range of wavelengths (typically 200-400 nm).

Predicted UV-Vis Absorption:

λ _{max} (nm)	Molar Absorptivity (ε)	Electronic Transition
~270-290	Moderate	π → π [*]

Interpretation: The nitrophenyl chromophore is expected to give rise to a significant absorption band in the UV region. The exact position of the λ_{max} and the molar absorptivity will be influenced by the other substituents on the phenyl ring. This technique is particularly useful for quantitative analysis using a calibration curve.

Conclusion

The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**. Each technique offers complementary information that, when taken together, confirms the molecular structure, identifies the key functional groups, and establishes the molecular weight and purity of the compound. The protocols and interpretations provided in this guide serve as a robust framework for the analysis of this and similar molecules in a drug discovery and development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. scirp.org [scirp.org]
- To cite this document: BenchChem. [Introduction: The Significance of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1452188#spectroscopic-data-for-3-methylcarbamoyl-5-nitrophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com